N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 4-ethylbenzaldehyde with urea and benzaldehyde under acidic conditions to form the tetrahydropyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant agent due to its ability to interact with GABA receptors.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biological Research: The compound’s interactions with various enzymes and receptors are of interest for understanding biochemical pathways.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it is believed to modulate the activity of GABA receptors, leading to anticonvulsant effects. The compound may also interact with other enzymes and proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)butanamide: Similar in structure but lacks the tetrahydropyrimidine ring.
N-phenylhydrazine-1-carbothioamide: Contains a hydrazine group instead of the tetrahydropyrimidine ring.
Uniqueness
N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its tetrahydropyrimidine ring, which imparts specific chemical and biological properties not found in similar compounds. This structural feature makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H17N3O3 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2,4-dioxo-3-phenyl-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H17N3O3/c1-2-13-8-10-14(11-9-13)21-17(23)16-12-20-19(25)22(18(16)24)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,20,25)(H,21,23) |
InChI Key |
PYOXPLYLUBEKEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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